molecular formula C24H26ClN3O2S B12159381 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B12159381
M. Wt: 456.0 g/mol
InChI Key: YTXGOYAAGMZPKS-UHFFFAOYSA-N
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Description

Haloperidol metabolite I , has the chemical formula C₁₁H₁₄ClNO . It is a derivative of piperidine and thiazole, combining both aromatic and heterocyclic moieties. The compound’s systematic name is quite a mouthful, so let’s break it down:

    4-(4-Chlorophenyl)-4-hydroxypiperidine: This part of the compound contains a chlorophenyl group attached to a piperidine ring with a hydroxyl group.

    4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl: Here, we have a methyl-substituted thiazole ring connected to a pyridine ring with a propyl group.

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve the combination of appropriate precursors. Unfortunately, specific literature on its synthesis is scarce. it likely proceeds through a series of reactions involving chlorination, piperidine ring formation, and thiazole coupling.

Industrial Production:

Industrial production methods are proprietary and not widely disclosed. pharmaceutical companies may use efficient and scalable processes to synthesize this compound.

Chemical Reactions Analysis

Reactions:

    Oxidation: The hydroxyl group could undergo oxidation reactions.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions:

    Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Piperidine Ring Formation: Piperidine or its derivatives.

    Thiazole Coupling: Thiazole precursors (e.g., thioamides) under appropriate conditions.

Major Products:

The major products depend on reaction conditions and regioselectivity. Hydroxypiperidine derivatives and thiazole-substituted compounds are likely outcomes.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may have pharmacological effects due to its structural resemblance to haloperidol, a well-known antipsychotic drug.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: Investigations into its biological activity, toxicity, and potential therapeutic properties.

    Industry: Possible applications in materials science or as intermediates for other compounds.

Mechanism of Action

The exact mechanism remains speculative, but it likely interacts with receptors or enzymes due to its structural features. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While detailed comparisons are challenging without specific analogs, this compound’s unique combination of piperidine, chlorophenyl, and thiazole motifs sets it apart.

Similar Compounds

    Haloperidol: A well-known antipsychotic drug.

    Other Piperidine-Thiazole Derivatives: Explore related compounds for further insights.

Properties

Molecular Formula

C24H26ClN3O2S

Molecular Weight

456.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C24H26ClN3O2S/c1-3-4-20-15-17(9-12-26-20)22-27-16(2)21(31-22)23(29)28-13-10-24(30,11-14-28)18-5-7-19(25)8-6-18/h5-9,12,15,30H,3-4,10-11,13-14H2,1-2H3

InChI Key

YTXGOYAAGMZPKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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